2-(1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
2-(1,3,4-Oxadiazol-2-yl)-1H-indole is a heterocyclic compound that combines the structural features of both indole and 1,3,4-oxadiazole Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The 1,3,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-oxadiazol-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with a hydrazide, followed by cyclization with a carboxylic acid derivative to form the oxadiazole ring. For example, the reaction of indole-2-carboxylic acid hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are involved in DNA synthesis and repair.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can interfere with signaling pathways such as the NF-kB pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different biological properties.
1,2,5-Oxadiazole:
Indole Derivatives: Compounds like indomethacin and serotonin, which have significant biological activities.
Uniqueness
2-(1,3,4-Oxadiazol-2-yl)-1H-indole is unique due to its combination of the indole and 1,3,4-oxadiazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-(1H-indol-2-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-4-8-7(3-1)5-9(12-8)10-13-11-6-14-10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARIOLLWMOHNIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656757 | |
Record name | (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64932-56-5 | |
Record name | (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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